Product packaging for HC Red NO. 10(Cat. No.:CAS No. 95576-89-9)

HC Red NO. 10

Cat. No.: B12759626
CAS No.: 95576-89-9
M. Wt: 261.66 g/mol
InChI Key: YFKNIPGAJBJZQT-UHFFFAOYSA-N
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Description

Historical Trajectory and Contemporary Relevance of HC Red NO. 10 in Organic Dye Chemistry

The development of HC dyes is situated within the broader history of synthetic colorants for cosmetic applications. Unlike oxidative hair dyes that generate color through a chemical reaction within the hair shaft, HC dyes are direct colorants. cosmileeurope.euresearchgate.net This means they are colored molecules that deposit onto the hair's surface and diffuse into the cuticle without a chemical reaction. cosmileeurope.eu The "HC" prefix, sometimes mistaken for "Hair Color," actually stands for Hemi-Cyanine. nih.gov

The use of this compound and the closely related HC Red NO. 11 in hair dye formulations has been a subject of scientific review for several decades. Submissions for their evaluation were made by the European cosmetics industry as early as March 1992. europa.eu The contemporary relevance of this compound is maintained by its continued use in both non-oxidative, semi-permanent hair dye products and in combination with oxidative dye systems. cosmileeurope.eueuropa.eu In semi-permanent formulations, the color typically lasts for eight to ten washes. cosmileeurope.eu Its utility in research is often driven by the need to understand the physicochemical properties, stability, and toxicological profiles of cosmetic ingredients to ensure consumer safety, as mandated by regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS). nih.goveuropa.eu

Structural Classification and Nomenclature of this compound and Related Chromophores

This compound is classified as an aromatic amine. ontosight.ai Its chemical structure is characterized by a substituted nitrobenzene (B124822) core, which is a common chromophore in this class of dyes. The vibrant red color of the compound is a direct result of its electronic structure, specifically the presence of an amino group and a nitro group attached to the benzene (B151609) ring. ontosight.ai The structure also features a chloro substituent and a 2,3-dihydroxypropylamino side chain, which influences its solubility and reactivity. ontosight.aieuropa.eu

The molecule is a secondary amine, a characteristic shared by many HC dyes, which has implications for its chemical behavior and potential for nitrosation. nih.govresearchgate.net The chromophoric system is based on the electron-donating amino group and the electron-withdrawing nitro group positioned on the aromatic ring, which is typical for nitroaniline dyes.

Proper identification of this compound is facilitated by a variety of chemical names and registry numbers.

Chemical Identification of this compound
Identifier TypeIdentifierSource
INCI NameThis compound europa.eu
CAS Number95576-89-9 europa.euthegoodscentscompany.comchemspider.com
Chemical Names1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene ontosight.aieuropa.eu
1,2-Propanediol, 3-((4-amino-2-chloro-5-nitrophenyl)amino)- ontosight.aieuropa.euthegoodscentscompany.com
3-(4-Amino-2-chloro-nitroanilino)-1,2-propanediol europa.eu
Molecular FormulaC9H12ClN3O4 thegoodscentscompany.comchemspider.comguidechem.com
FDA UNII79H8LU1I14 ontosight.aithegoodscentscompany.com

Overview of Existing Academic Literature on this compound

Academic and regulatory literature on this compound primarily revolves around its use and safety assessment as a cosmetic ingredient. The European Commission's Scientific Committee on Consumer Safety (SCCS) has published extensive opinions on the substance, often in combination with the structurally similar HC Red NO. 11. europa.eu These scientific opinions review data on the chemical and physical specifications, purity, and stability of the compound. europa.eu

Research has focused on its properties as a direct dye used in both semi-permanent and oxidative hair dye formulations. europa.eu Studies have investigated its physicochemical characteristics, which are crucial for formulation and toxicological assessment. For instance, the SCCS noted that this compound and HC Red NO. 11 have different physicochemical properties, which complicates risk assessment when they are present as a variable mixture. europa.eu

Toxicological studies form a significant portion of the available literature. Research has been conducted on its potential for skin irritation and sensitization. ontosight.aieuropa.eu Mutagenicity has also been a key area of investigation, with studies like the Ames assay being employed to understand its genotoxic potential. cir-safety.org For the related compound HC Red No. 3, mutagenicity was observed to increase with metabolic activation. cir-safety.org Furthermore, dermal absorption studies are critical for assessing exposure and have been conducted under both oxidative and non-oxidative conditions to mimic its use in different hair dye product types. europa.eu The literature also includes long-term feeding studies in animal models to evaluate carcinogenic potential. cir-safety.org

Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight261.66 g/mol thegoodscentscompany.comguidechem.com
XLogP3-AA1.5 thegoodscentscompany.com
Hydrogen Bond Donor Count4 guidechem.com
Hydrogen Bond Acceptor Count6 guidechem.com
Rotatable Bond Count4 guidechem.com
Topological Polar Surface Area124 Ų guidechem.com
Water Solubility (est.)15810 mg/L @ 25 °C thegoodscentscompany.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClN3O4 B12759626 HC Red NO. 10 CAS No. 95576-89-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95576-89-9

Molecular Formula

C9H12ClN3O4

Molecular Weight

261.66 g/mol

IUPAC Name

3-(4-amino-2-chloro-5-nitroanilino)propane-1,2-diol

InChI

InChI=1S/C9H12ClN3O4/c10-6-1-7(11)9(13(16)17)2-8(6)12-3-5(15)4-14/h1-2,5,12,14-15H,3-4,11H2

InChI Key

YFKNIPGAJBJZQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)NCC(CO)O)[N+](=O)[O-])N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Hc Red No. 10

Established Synthetic Pathways for 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene (HC Red NO. 10)

The primary methods for synthesizing this compound involve nucleophilic aromatic substitution reactions. A key European patent outlines two main strategies for its preparation.

One established method involves the reaction of a substituted 1,4-diamino-5-chloro-2-nitrobenzene with a propyl C3 unit that already contains the desired functional groups. Specifically, 1,4-diamino-5-chloro-2-nitrobenzene can be reacted with 3-chloro-1,2-propanediol (B139630) in an alkaline medium. In this reaction, the amino group at the 4-position acts as a nucleophile, displacing the chloride ion from 3-chloro-1,2-propanediol to form the desired N-substituted product.

A second, more detailed, synthetic route described in the patent literature involves the reaction of 1,5-dichloro-2-nitro-4-acetylaminobenzene with 1-amino-2,3-propanediol. This is followed by the hydrolysis of the acetylamino group to yield the free amino group present in the final product. A specific example provided is the reaction of 1,5-dichloro-2-nitro-4-aminobenzene with 3-amino-1,2-propanediol (B146019). In this nucleophilic aromatic substitution, the amino group of 3-amino-1,2-propanediol displaces the chlorine atom at the 4-position of the nitroaniline derivative. The reaction conditions for this process are detailed in the table below.

Reactants Reaction Conditions Product
1,5-dichloro-2-nitro-4-aminobenzeneReaction with 3-amino-1,2-propanediol1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene
3-amino-1,2-propanediol

This synthesis can result in a mixture of the mono-substituted product (this compound) and a di-substituted by-product, 1,4-bis[(2,3-dihydroxypropyl)amino]-5-chloro-2-nitrobenzene. The formation of the di-substituted product occurs when the amino group at the 1-position also undergoes substitution. Separation of the desired mono-substituted product can be achieved through recrystallization from a suitable solvent, such as n-butanol, which leaves the monoalkylated compound in solution while the dialkylated compound crystallizes out.

Exploration of Alternative Synthetic Routes for this compound Analogues

The synthesis of analogues of this compound can be envisioned through modifications of the established synthetic pathways. The core structure of this compound offers several points for structural variation to create analogues with potentially different shades, improved stability, or enhanced hair affinity.

One approach to generating analogues is to vary the structure of the aminodiol reactant. Instead of 3-amino-1,2-propanediol, other amino alcohols could be employed. This would lead to analogues with different substituents on the amino group at the 4-position of the nitroaniline core. For instance, using amino alcohols with longer or branched carbon chains, or containing other functional groups, would result in a diverse range of analogues.

Another strategy involves modifying the aromatic core. Starting with different substituted polychloronitrobenzenes would allow for the introduction of various substituents on the benzene (B151609) ring. For example, replacing the chlorine atom at the 5-position with other halogen atoms or small alkyl groups could be explored. The general synthetic scheme for such analogues would still rely on the principles of nucleophilic aromatic substitution, where an amino alcohol displaces a leaving group (typically a halogen) on the nitroaromatic ring.

The table below outlines a general approach for the synthesis of this compound analogues.

Starting Material (Aromatic Core) Reactant (Amino Alcohol) Potential Analogue Structure
Substituted Dichloro-nitroanilineSubstituted Amino-propanediol1-Amino-5-(substituent)-4-(substituted-propyl)amino-2-nitrobenzene
1,5-Dichloro-2-nitro-4-aminobenzeneAminoethanol1-Amino-5-chloro-4-(2-hydroxyethyl)amino-2-nitrobenzene
1,5-Dibromo-2-nitro-4-aminobenzene3-Amino-1,2-propanediol1-Amino-5-bromo-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene

Catalytic Approaches in this compound Synthesis and Derivatization

While the established syntheses of this compound primarily rely on uncatalyzed nucleophilic aromatic substitution at elevated temperatures, modern synthetic chemistry offers catalytic methods that could potentially be applied to its synthesis and derivatization, offering milder reaction conditions and improved efficiency.

Catalytic N-alkylation of anilines and their derivatives is a well-established field. Transition metal catalysts, particularly those based on palladium, copper, iridium, and ruthenium, are known to facilitate the coupling of amines with alcohols or alkyl halides. In the context of this compound synthesis, a catalytic approach could involve the reaction of 1-amino-4,5-dichloro-2-nitrobenzene with 3-amino-1,2-propanediol in the presence of a suitable catalyst and base. This could potentially allow for lower reaction temperatures and improved selectivity for the mono-alkylated product over the di-alkylated one. For instance, iridium and ruthenium N-heterocyclic carbene (NHC) complexes have been shown to be effective for the N-alkylation of anilines with alcohols.

Furthermore, catalytic methods could be employed for the derivatization of the primary amino group at the 1-position of this compound. For example, reductive amination of aldehydes or ketones in the presence of a reducing agent and a catalyst could introduce various alkyl or aryl groups at this position.

The following table summarizes potential catalytic approaches.

Reaction Type Potential Catalyst Reactants Potential Product
N-AlkylationPd, Cu, Ir, or Ru complexes1-Amino-4,5-dichloro-2-nitrobenzene + 3-Amino-1,2-propanediolThis compound
Reductive AminationNi, Pd, or Pt catalystsThis compound + Aldehyde/Ketone + H₂N¹-substituted this compound

Post-Synthetic Modification and Derivatization Reactions of this compound

Post-synthetic modification of this compound can be a valuable strategy for fine-tuning its properties as a hair dye. The molecule possesses several reactive sites that can be targeted for derivatization, including the primary amino group, the secondary amino group, and the two hydroxyl groups of the diol moiety.

The diol group is a particularly attractive target for modification. Diols can undergo a variety of reactions, such as esterification and etherification. wikipedia.org For instance, reaction with acyl chlorides or anhydrides could convert the hydroxyl groups into esters, which might alter the solubility and substantivity of the dye to the hair fiber. Etherification, by reaction with alkyl halides under basic conditions, could also be used to introduce new functional groups.

The primary amino group at the 1-position is another site for derivatization. It can be acylated, alkylated, or used in diazotization-coupling reactions to form azo dyes, which would significantly alter the color of the molecule. Derivatization of hair dye ingredients is a common strategy to improve their performance and safety profiles. For example, fluorescent derivatizing agents can be reacted with amino groups to enhance detection sensitivity in analytical methods.

The table below presents potential post-synthetic modifications of this compound.

Functional Group Reaction Type Reagents Potential Product
Diol (-OH)EsterificationAcyl chloride, AnhydrideDiester derivative of this compound
Diol (-OH)EtherificationAlkyl halide, BaseDiether derivative of this compound
Primary Amine (-NH₂)AcylationAcyl chloride, AnhydrideN¹-acyl derivative of this compound
Primary Amine (-NH₂)AlkylationAlkyl halide, BaseN¹-alkyl derivative of this compound

These modifications could lead to new hair dye molecules with a range of colors and improved properties such as better wash fastness, light stability, and reduced potential for skin irritation.

Advanced Spectroscopic Characterization and Molecular Structure Elucidation of Hc Red No. 10

Nuclear Magnetic Resonance (NMR) Spectroscopy for HC Red NO. 10 Structural Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

In a solution-state NMR analysis of this compound, characteristic signals for both proton (¹H) and carbon-13 (¹³C) nuclei would be expected. The interpretation of these spectra would rely on chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the protons of the dihydroxypropyl side chain, and the amine protons.

Aromatic Protons: The two protons on the benzene (B151609) ring would appear as distinct signals in the aromatic region (typically 6.0-8.5 ppm). Their specific chemical shifts and coupling patterns would be influenced by the electronic effects of the amino, chloro, and nitro substituents.

Dihydroxypropyl Group: The protons of the -CH₂-CH(OH)-CH₂(OH) group would present a more complex pattern. The methylene and methine protons would likely appear as multiplets due to coupling with adjacent protons. The chemical shifts would be in the range typically observed for aliphatic alcohols and amines.

Amine and Hydroxyl Protons: The protons of the primary amine (-NH₂), secondary amine (-NH-), and hydroxyl (-OH) groups would appear as broad signals whose chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule.

Aromatic Carbons: Six distinct signals would be expected for the carbons of the benzene ring, with their chemical shifts determined by the attached substituents. The carbon atoms bearing the nitro and amino groups would show characteristic downfield and upfield shifts, respectively.

Dihydroxypropyl Carbons: Three signals corresponding to the carbons of the dihydroxypropyl side chain would be observed in the aliphatic region of the spectrum.

A hypothetical assignment of the ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below, based on established values for similar structural fragments.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 8.0110 - 150
Aromatic C-NH₂-140 - 150
Aromatic C-Cl-120 - 130
Aromatic C-NO₂-145 - 155
Aromatic C-NH-135 - 145
-NH-C H₂-3.2 - 3.645 - 55
-CH₂-C H(OH)-3.8 - 4.265 - 75
-CH(OH)-C H₂OH3.5 - 3.960 - 70
-NH₂Broad, variable-
-NH-Broad, variable-
-OHBroad, variable-

Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual experimental values may vary.

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of materials in their solid form, which is particularly useful for analyzing crystalline polymorphs and amorphous states. For this compound, ssNMR could be employed to study its solid-state conformation and packing.

In the solid state, molecules have restricted motion, leading to broader NMR signals compared to solution-state NMR. Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and improve resolution. Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C.

By analyzing the ¹³C CP/MAS spectrum, one could identify the number of crystallographically inequivalent molecules in the unit cell of crystalline this compound. Differences in chemical shifts between the solid and solution states would provide information about intermolecular interactions, such as hydrogen bonding, in the solid form. For amorphous this compound, ssNMR would reveal broader resonances, reflecting the distribution of molecular conformations and local environments characteristic of a disordered state.

Mass Spectrometry (MS) for Comprehensive Molecular Structure Elucidation of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is essential for the accurate determination of a compound's elemental formula. For this compound (C₉H₁₂ClN₃O₄), HRMS would be able to measure the monoisotopic mass with high precision.

The expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated as follows:

C: 9 x 12.000000 = 108.000000

H: 13 x 1.007825 = 13.101725

Cl: 1 x 34.968853 = 34.968853 (for ³⁵Cl isotope)

N: 3 x 14.003074 = 42.009222

O: 4 x 15.994915 = 63.979660

Total [M+H]⁺ (³⁵Cl): 262.067460

HRMS analysis would also reveal the characteristic isotopic pattern for a chlorine-containing compound, with the [M+H]⁺ and [M+2+H]⁺ peaks appearing in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Ion Elemental Formula Calculated Monoisotopic Mass (Da)
[M+H]⁺ (with ³⁵Cl)C₉H₁₃³⁵ClN₃O₄⁺262.0675
[M+H]⁺ (with ³⁷Cl)C₉H₁₃³⁷ClN₃O₄⁺264.0645

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable structural information.

For this compound, the protonated molecule ([C₉H₁₂ClN₃O₄+H]⁺) would be selected as the precursor ion. The fragmentation pathways would likely involve the cleavage of the weakest bonds and the loss of stable neutral molecules. Key expected fragmentation patterns for nitroaromatic and aniline derivatives include:

Loss of the nitro group (-NO₂): A common fragmentation for nitroaromatic compounds.

Cleavage of the dihydroxypropyl side chain: Fragmentation could occur at various points along the side chain, leading to losses of water (H₂O), formaldehyde (CH₂O), or larger fragments.

Cleavage of the C-N bond connecting the side chain to the aromatic ring.

A plausible fragmentation pathway could involve the initial loss of water from the dihydroxypropyl group, followed by further fragmentation of the side chain or cleavage from the aromatic ring. Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different structural components of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are useful for identifying functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the various functional groups present:

N-H stretching: The primary (-NH₂) and secondary (-NH-) amine groups would exhibit stretching vibrations in the region of 3300-3500 cm⁻¹.

O-H stretching: The hydroxyl (-OH) groups of the dihydroxypropyl side chain would show a broad absorption band, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding.

C-H stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the side chain would be observed just below 3000 cm⁻¹.

N-O stretching (nitro group): The nitro group (-NO₂) has two characteristic stretching vibrations: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹ epa.gov.

C=C stretching: Aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

C-N stretching: These vibrations would appear in the 1250-1360 cm⁻¹ range.

C-O stretching: The C-O stretching of the alcohol groups would be found in the 1000-1260 cm⁻¹ region.

C-Cl stretching: The C-Cl bond would exhibit a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
O-H Stretch (Alcohol)3600 - 3200 (Broad)
N-H Stretch (Amine)3500 - 3300
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)3000 - 2850
C=C Stretch (Aromatic)1600 - 1400
NO₂ Asymmetric Stretch1570 - 1500
NO₂ Symmetric Stretch1370 - 1300
C-N Stretch1360 - 1250
C-O Stretch (Alcohol)1260 - 1000
C-Cl Stretch800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Properties of this compound

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For a dye molecule like this compound, this analysis would provide critical insights into its color and electronic makeup. The absorption of UV and visible light by the molecule promotes electrons from a ground electronic state to an excited state. The wavelengths at which absorption occurs are characteristic of the molecule's structure, particularly its chromophores.

The chromophoric properties of this compound are attributed to its substituted nitrophenylenediamine structure. This system contains nitro and amino groups attached to a benzene ring, which are powerful electron-withdrawing and electron-donating groups, respectively. This arrangement creates a "push-pull" system that delocalizes the π-electrons across the aromatic ring, significantly lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduced energy gap typically results in the absorption of light in the visible region of the electromagnetic spectrum, thereby imparting color.

A detailed UV-Vis spectroscopic analysis would yield a spectrum showing one or more absorption bands. The key parameters derived from this spectrum would be:

λmax (Lambda max): The wavelength at which the maximum absorption of light occurs. This value is directly related to the energy of the electronic transition and is the primary determinant of the compound's color.

ε (Molar Absorptivity or Molar Extinction Coefficient): A measure of how strongly the compound absorbs light at a specific wavelength. It is a constant that is characteristic of the substance at a given wavelength and in a particular solvent.

Had the data been available, a table summarizing these key UV-Vis spectroscopic parameters for this compound would be presented as follows:

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

Parameter Value Solvent
λmax Data not available Data not available
Molar Absorptivity (ε) Data not available Data not available
Electronic Transition(s) Data not available Data not available

Note: This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

The position and intensity of the absorption bands would be correlated with the specific electronic transitions within the molecule, such as π → π* and n → π* transitions, providing a deeper understanding of its electronic structure and the origin of its color.

X-ray Diffraction (XRD) for Crystalline Structure and Absolute Configuration of this compound

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. An XRD analysis of a single crystal of this compound would provide a wealth of information about its molecular geometry, intermolecular interactions, and, if chiral, its absolute configuration.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams can be used to construct a three-dimensional electron density map of the crystal, from which the atomic positions can be determined.

Key information that would be obtained from an XRD study includes:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, providing a definitive picture of the molecular geometry.

Intermolecular Interactions: The presence and nature of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which are crucial for understanding the packing of molecules in the crystal.

Absolute Configuration: For chiral molecules, XRD can determine the absolute spatial arrangement of the atoms (R/S configuration), which is essential for understanding their stereospecific properties. Since this compound possesses a chiral center in its (2,3-dihydroxypropyl)amino side chain, XRD would be the definitive method to establish its absolute configuration.

If crystallographic data were available, it would be presented in a comprehensive table similar to the one below:

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₉H₁₂ClN₃O₄
Formula Weight 261.66 g/mol
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions
a Data not available
b Data not available
c Data not available
α Data not available
β Data not available
γ Data not available
Volume Data not available
Z Data not available
Density (calculated) Data not available
Absolute Configuration Data not available

Note: This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

The elucidation of the crystal structure would provide an unambiguous confirmation of the molecular connectivity and conformation of this compound, offering valuable insights into its physical and chemical properties.

Advanced Chromatographic Separation and Analytical Methodologies for Hc Red No. 10

High-Performance Liquid Chromatography (HPLC) for HC Red NO. 10 Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cosmetic colorants like this compound. nih.gov It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. sigmaaldrich.com The versatility of HPLC, achieved through various combinations of stationary and mobile phases, allows for its application in both qualitative and quantitative analysis of hair dye products. nih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of organic, non-polar, and moderately polar compounds such as dye molecules. science.govchemass.si In this technique, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. science.gov

The development of a robust RP-HPLC method for this compound and its process-related impurities involves the systematic optimization of several parameters to achieve adequate separation (resolution) between the main compound and any potential impurities. Key considerations include the selection of the column, the composition of the mobile phase (including pH and organic modifiers), and detector settings. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with a wide range of polarities, which is typical in impurity profiling. science.gov For example, regulatory assessments of this compound have specified its purity, with one particular batch noted to have an HPLC content of 98.7% w/w. europa.eu The detection of impurities is crucial, and methods are validated for specificity, precision, accuracy, and linearity to meet regulatory standards. science.gov

Table 1: Typical Parameters in Reverse-Phase HPLC Method Development for Dye Analysis

ParameterCommon Selection/ConsiderationPurpose in the Analysis of this compound
Stationary Phase (Column) C18, C8Provides a non-polar surface for hydrophobic interactions, retaining the dye and its impurities based on their polarity.
Mobile Phase Water/Acetonitrile or Water/Methanol mixturesElutes the compounds from the column. The ratio is adjusted (often in a gradient) to control the retention and separation.
Buffer/pH Modifier Acetate, Formate, or Phosphate (B84403) buffersControls the ionization state of acidic or basic functional groups on the analytes to ensure consistent retention times and peak shapes.
Flow Rate 0.5 - 2.0 mL/minInfluences analysis time and separation efficiency.
Column Temperature 25 - 40 °CAffects solvent viscosity and analyte retention, can be optimized to improve peak shape and resolution.
Detection UV/Visible Detector (e.g., Diode Array Detector)Monitors the column eluent for absorbing compounds. A DAD provides spectral information, aiding in peak identification and purity assessment.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with particles smaller than 2 µm in diameter. ajpaonline.com This reduction in particle size, compared to the 3-5 µm particles used in conventional HPLC, leads to substantially higher separation efficiency and resolution. The primary advantages of UHPLC are significantly faster analysis times and improved sensitivity. ajpaonline.comresearchgate.net

For the analysis of this compound, UHPLC can provide a more detailed impurity profile by resolving minor components that might co-elute with the main peak or other impurities in a standard HPLC separation. researchgate.net The increased peak capacity and narrower peaks generated by UHPLC systems result in a lower limit of detection and quantification, which is essential for monitoring trace-level impurities. researchgate.netnih.gov The transition from HPLC to UHPLC methods can offer a substantial increase in sample throughput without compromising, and often improving, the quality of the analytical data. researchgate.net

Hyphenated techniques combine the powerful separation capabilities of liquid chromatography with the highly specific and sensitive detection of mass spectrometry (MS). nih.goviosrjournals.org Liquid chromatography-mass spectrometry (LC-MS) is a vital tool for the definitive identification of compounds. humanjournals.comrjpn.org While HPLC with UV detection provides quantitative data and retention time, it cannot definitively identify unknown impurities. nih.gov

LC-MS provides the molecular weight of the compounds eluting from the LC column. scientiaricerca.com For even greater structural insight, tandem mass spectrometry (LC-MS/MS) can be used. iosrjournals.org In this technique, a specific ion from the MS is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint that can be used to identify known impurities or elucidate the structure of novel ones. nih.gov Regulatory bodies have utilized liquid chromatography–MS/MS for the analysis of this compound, underscoring the technique's importance for unambiguous characterization and safety assessment of this hair dye ingredient. europa.eu

Table 2: Advantages of LC-MS in the Analysis of this compound

AdvantageDescription
High Specificity Provides molecular weight information, allowing for confident identification of this compound and its impurities.
High Sensitivity Capable of detecting and identifying trace-level components that may not be visible with UV detectors.
Structural Elucidation Tandem MS (MS/MS) provides fragmentation data that helps in determining the chemical structure of unknown impurities.
Peak Purity Assessment Can confirm if a single chromatographic peak consists of a single compound or multiple co-eluting species.

Other Chromatographic Techniques Applied to this compound Research

While HPLC is the dominant analytical technique, other chromatographic methods offer unique capabilities for the separation and purification of dyes like this compound.

High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that does not use a solid support matrix. globalresearchonline.netnih.gov Separation is achieved by partitioning solutes between two immiscible liquid phases (a stationary phase and a mobile phase) within a coiled column that is subjected to a centrifugal force field. pan.olsztyn.pl This technique eliminates irreversible adsorption of the sample onto a solid support, leading to high recovery of the analyte, making it particularly suitable for preparative-scale separation and fractionation of complex mixtures. globalresearchonline.net

HSCCC has been successfully applied to the fractionation of various natural pigments and compounds. nih.govresearchgate.netresearchgate.net The selection of a suitable two-phase solvent system is critical for a successful separation. pan.olsztyn.pl For a compound like this compound, HSCCC could be employed to isolate larger quantities of impurities for subsequent structural identification or to purify the main component from a crude synthesis mixture.

Affinity chromatography is a highly selective separation technique based on specific and reversible binding interactions between an analyte and a ligand immobilized on a chromatographic matrix (the stationary phase). wikipedia.orgunl.eduresearchgate.net This interaction mimics biological binding events, such as those between an enzyme and its substrate or an antibody and its antigen. nih.gov

The process involves three main steps:

Binding: A sample containing the target molecule is passed over the affinity column under conditions that favor specific binding to the immobilized ligand. unl.edu Unbound substances wash through the column.

Washing: The column is washed with a buffer to remove any remaining non-specifically bound components. researchgate.net

Elution: The retained target molecule is released from the ligand by changing the mobile phase conditions (e.g., altering pH, ionic strength, or adding a competing agent) to disrupt the binding interaction. nih.gov

While widely used for purifying biomolecules, the principles of affinity chromatography are also applied in dye separation. nih.gov A specific form, known as dye-ligand affinity chromatography, uses immobilized synthetic dyes to capture and purify proteins. unl.edu Conversely, a stationary phase with specific binding properties could theoretically be designed to capture this compound or related dye molecules, offering a highly selective method for isolation from complex formulations. nih.gov

Photochemical and Degradative Chemistry of Hc Red No. 10

Photodegradation Mechanisms and Photostability of HC Red NO. 10

The photostability of a dye is its ability to resist fading or chemical alteration upon exposure to light. While many dye molecules are designed to be photostable, they can undergo degradation through various photochemical processes. nih.gov For oxidative hair dyes, this degradation can involve the progressive breakdown of the conjugated bond systems that are responsible for their color. chemrxiv.org

Specific data on the photostability of this compound is limited. However, in the context of dermal absorption studies, the substance was reported to be stable for 167 hours in a phosphate-buffered saline receptor fluid and for 286 hours in a soap solution when stored at room temperature away from light. europa.eu It is important to note, however, that specific supporting data for this stability were not provided. europa.eu The general mechanism for the photodegradation of organic pollutants often involves the absorption of light by the molecule, which can lead to the formation of reactive species that break down the compound. novapublishers.com

Oxidative Degradation Pathways of this compound in Aqueous Systems

This compound is utilized in oxidative hair dye formulations, where it is combined with an oxidizing agent such as hydrogen peroxide. chemrxiv.orgeuropa.eu This environment is designed to facilitate the formation of larger color molecules within the hair fiber. chemrxiv.org The degradation of oxidative dyes in such systems, and over time through exposure to environmental oxidants, is generally understood to proceed via the breakdown of the molecule's chromophores (the parts of the molecule that absorb light). chemrxiv.org This process alters the molecule's ability to absorb light, leading to a loss of color. chemrxiv.org While the general principle of oxidative degradation is known for this class of dyes, specific degradation pathways and intermediate compounds formed from this compound in aqueous systems are not extensively detailed in the available scientific literature.

A significant pathway for the chemical transformation of this compound involves its secondary amine group. nih.govresearchgate.net This functional group is a known precursor to the formation of N-nitrosamines, a class of compounds that has raised safety concerns. nih.govresearchgate.netnih.gov The formation of nitrosamines occurs when a secondary amine reacts with a nitrosating agent. europa.eunih.gov

Nitrosating agents can be found in the environment, notably in the form of nitrogen oxides (NOx) from atmospheric pollution, or can be generated from nitrites under acidic conditions, forming agents like nitrous acid or dinitrogen trioxide. novapublishers.comnih.govnih.gov The reaction, known as nitrosation, involves the substitution of the hydrogen atom on the secondary amine with a nitroso group (-N=O). nih.govresearchgate.net Secondary amines are generally the most reactive amine structures for this transformation. europa.eunih.gov This potential for nitrosamine (B1359907) formation is a key consideration in the safety assessment of any cosmetic ingredient containing a secondary amine moiety. nih.govresearchgate.neteuropa.eu

Table 1: HC Dyes Containing Secondary Amine Groups and Their Maximum Permitted Concentration in the EU
DyeContains a secondary amine group?Maximum Permitted Concentration allowed in the final product (%)
HC Red No. 11.0
HC Red No. 33.0
HC Red No. 71.0
This compound1.0
HC Red No. 111.0
HC Red No. 132.5
HC Red No. 15No limit

This table is adapted from a review on oxidative hair dye chemistry, highlighting various HC dyes, including this compound, that contain secondary amine groups capable of nitrosation. nih.gov

Advanced Oxidation Processes (AOPs) for the Chemical Transformation of this compound

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures designed to degrade persistent organic pollutants through the generation of highly reactive radical species, such as the hydroxyl radical (•OH). nih.govmdpi.commdpi.com These methods have proven effective for the degradation and mineralization of a wide variety of synthetic dyes. mdpi.comresearchgate.netarpnjournals.org However, a review of the scientific literature indicates a lack of studies specifically investigating the application of AOPs for the chemical transformation of this compound.

Ozonation is an AOP that utilizes ozone (O₃), a powerful oxidant, to break down organic contaminants. researchgate.net The effectiveness of ozonation can be enhanced by combining it with hydrogen peroxide (O₃/H₂O₂) or ultraviolet (UV) light (O₃/UV), which promotes the formation of hydroxyl radicals, leading to more efficient degradation. researchgate.nete3s-conferences.org UV irradiation in combination with hydrogen peroxide (UV/H₂O₂) is another AOP that generates hydroxyl radicals for pollutant degradation. researchgate.net While these strategies are established methods for treating dye-containing wastewater, there are no specific studies in the reviewed literature that apply ozonation or UV-based oxidation for the degradation of this compound. researchgate.netdeswater.com

Sulfate (B86663) radical-based AOPs (SR-AOPs) have gained attention as an effective alternative for degrading persistent organic pollutants. nih.gov These processes involve the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) to generate the sulfate radical (SO₄•⁻), a strong oxidizing agent. nih.govresearchgate.net Activation can be achieved through various methods, including heat, UV light, or transition metal catalysis. nih.govresearchgate.net SR-AOPs are effective across a wide pH range and have been used to decompose a variety of organic compounds. nih.govresearchgate.net Nevertheless, the application of sulfate radical-based processes specifically for the decomposition of this compound has not been reported in the available scientific literature.

Electrochemical Investigations of Hc Red No. 10

Fundamental Electrochemical Behavior and Redox Potentials of HC Red NO. 10

No data is available in the public domain regarding the fundamental electrochemical behavior or the redox potentials of this compound. Such studies would typically involve determining the potentials at which the compound undergoes oxidation or reduction, the number of electrons transferred in these processes, and the influence of factors like pH on its electrochemical properties.

Voltammetric Characterization of this compound

There are no published studies on the voltammetric characterization of this compound. This type of analysis, often using techniques like cyclic voltammetry, would provide insights into the reaction mechanisms, kinetics of electron transfer, and the stability of electrochemically generated intermediates.

Preparative Scale Electro-organic Reactions of this compound and Derivatives

Information regarding the use of this compound or its derivatives in preparative scale electro-organic reactions is not available. These reactions would utilize electrolysis to synthesize new compounds or modify the structure of this compound on a larger scale.

Spectroelectrochemical Studies of this compound Transformations

No spectroelectrochemical studies of this compound have been reported. This advanced technique combines spectroscopy (e.g., UV-Vis) with electrochemistry to study the spectral changes of a compound as it is oxidized or reduced, allowing for the identification of transient species and reaction products in real-time.

Interactions of Hc Red No. 10 with Diverse Polymeric and Biological Substrates in Vitro Models

Adsorption and Diffusion Kinetics of HC Red NO. 10 on Model Textile Fibers

The dyeing of textile fibers is a complex process involving the transfer of dye molecules from the solution to the fiber surface, followed by adsorption and subsequent diffusion into the fiber's interior. ijche.com The kinetics of these processes are crucial for understanding the dyeing mechanism and optimizing dyeing conditions. ijche.com this compound, as a semi-permanent hair dye, belongs to the class of nitro aromatic amines which diffuse into the hair shaft and bind to it, although not permanently. rjtcsonline.comscialert.net This characteristic suggests a dyeing mechanism governed by diffusion and weak intermolecular interactions. rjtcsonline.comscialert.net

The rate of dyeing is also influenced by various parameters including temperature, pH, initial dye concentration, and the nature of the adsorbent. researchgate.net For instance, studies on other dyes have shown that an increase in temperature can enhance the dyeing procedure. ijche.com The time taken for the fiber to absorb half the total amount of dye at equilibrium, known as the half-dyeing time, is a key parameter; a shorter half-dyeing time signifies a faster dyeing speed and a greater diffusion coefficient. ijche.com

Table 1: Kinetic Models for Dye Adsorption

Kinetic Model Description Rate-Limiting Step Implication
Pseudo-First-OrderAssumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites.Physisorption with diffusion as the controlling step. researchgate.net
Pseudo-Second-OrderAssumes the rate-limiting step is chemisorption involving valency forces through sharing or exchange of electrons between adsorbent and adsorbate.Chemisorption. deswater.comresearchgate.net
Intra-particle DiffusionDescribes the diffusion of dye molecules within the pores of the adsorbent.If the plot passes through the origin, intra-particle diffusion is the sole rate-limiting step. Otherwise, both film diffusion and intra-particle diffusion are involved. researchgate.net
ElovichDescribes chemisorption on highly heterogeneous surfaces.Chemisorption. deswater.com

Chemical Interaction Mechanisms of this compound with Keratin (B1170402) Proteins (In Vitro Models)

Hair fibers are primarily composed of keratin proteins, which are organized into complex structures providing mechanical strength. mdpi.comacs.org The cortex, making up about 90% of the hair's weight, is rich in keratin-filled cells. mdpi.com Keratin itself is a protein rich in amino acids such as cysteine, which can form disulfide bonds that contribute significantly to the hair's structure and stability. mdpi.comacs.org

The interaction of hair dyes with keratin is fundamental to the coloring process. For semi-permanent dyes like this compound, the mechanism involves the diffusion of the dye molecules into the hair fiber and their subsequent binding to the keratin. rjtcsonline.comscialert.net These dyes are typically of low molecular weight, which facilitates their penetration through the non-keratinized regions of the hair and into the cortex. mdpi.comresearchgate.net

The binding of semi-permanent dyes to keratin is generally not based on strong, covalent bonds. Instead, it is thought to be mediated by weaker interactions such as van der Waals forces, hydrogen bonds, and ionic interactions. rjtcsonline.comacs.org This is why the color from semi-permanent dyes is gradually lost over several washes, as the dye molecules diffuse back out of the hair. rjtcsonline.comscialert.net The interaction can be influenced by the pH of the dyeing medium, which can affect the charge on both the dye molecule and the amino acid residues of the keratin. pnas.org

In vitro studies have shown that specific domains of keratin proteins are involved in binding interactions. For example, the C-terminal tail domains of keratin 1 and keratin 10 have been identified as binding sites for other proteins. pnas.org These tail domains are often rich in glycine (B1666218) and serine. pnas.org While direct studies on this compound's specific binding sites on keratin are not detailed in the provided results, the general principles of protein-ligand interactions suggest that the chemical structure of this compound, with its potential for hydrogen bonding and aromatic interactions, would favor binding to complementary sites within the keratin structure.

Table 2: Key Interactions in Hair Dyeing

Interaction Type Description Relevance to this compound
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.A primary mechanism for the temporary binding of semi-permanent dyes to keratin. rjtcsonline.com
Hydrogen Bonding An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.The hydroxyl and nitro groups on this compound can participate in hydrogen bonding with amino acid residues in keratin. acs.org
Ionic Interactions Electrostatic attraction between oppositely charged ions.Can occur between charged functional groups on the dye and amino acid side chains in keratin, depending on pH. acs.org
Hydrophobic Interactions The tendency of nonpolar molecules to aggregate in aqueous solution and exclude water molecules.The aromatic ring of this compound can interact with hydrophobic regions of the keratin protein. acs.org

Supramolecular Interactions of this compound with Biomacromolecules (In Vitro Studies)

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. rsc.org These interactions, including hydrogen bonding, hydrophobic interactions, π-π stacking, and electrostatic forces, are central to many biological processes. rsc.orgnih.gov In vitro studies of the interactions between small molecules like this compound and biomacromolecules such as proteins and DNA can provide insight into their potential biological activity and binding mechanisms.

The interaction of small molecules with proteins can be highly specific, often involving a "lock and key" or "induced fit" model where the molecule binds to a specific pocket or region on the protein surface. rsc.org For a molecule like this compound, its interactions with proteins would be driven by the same forces that govern its binding to keratin, namely hydrogen bonds, hydrophobic interactions, and potentially ionic interactions. acs.org The stability of such complexes can be quantified by determining their binding constants. rsc.org

Interactions with DNA are also a key area of study. Small molecules can bind to DNA through various modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. Proximity ligation assays are a sensitive in vitro method for analyzing such interactions. pnas.org Some molecules can induce changes in DNA structure, such as the formation of DNA-protein crosslinks. cir-safety.org While there is no specific information in the provided results on the supramolecular interactions of this compound with DNA, the principles of small molecule-DNA binding would apply.

The formation of supramolecular assemblies can also be influenced by the environment, such as the presence of other molecules or changes in conditions like pH. nih.gov For instance, the binding of some proteins to keratin has been shown to be pH-dependent. pnas.org These dynamic and often reversible interactions are crucial for the function of many biological systems. rsc.orgnih.gov

Table 3: Common Supramolecular Interactions with Biomacromolecules

Interaction Type Biomacromolecule Target Description
Hydrogen Bonding Proteins, DNAFormation of non-covalent bonds with backbone or side chain groups. nih.gov
Hydrophobic Interactions Proteins, DNADriven by the exclusion of water, leading to the association of nonpolar surfaces. acs.orgnih.gov
π-π Stacking DNA, Aromatic Amino Acids in ProteinsAttractive, noncovalent interactions between aromatic rings. nih.gov
Electrostatic Interactions DNA (phosphate backbone), Charged Amino Acids in ProteinsAttraction or repulsion between charged species. rsc.orgnih.gov

Theoretical and Computational Chemistry Approaches to Hc Red No. 10

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of HC Red NO. 10

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. osdd.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a system, which in turn govern its structure and reactivity. chemscene.com

For this compound, the first step in a computational study is geometry optimization, where the most stable three-dimensional arrangement of its atoms is calculated. reclaimedminerals.com Following optimization, a range of electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and is related to the molecule's color, a key feature for a dye. reclaimedminerals.comumweltbundesamt.de

A Molecular Electrostatic Potential (MESP) map can be generated to visualize the charge distribution across the molecule. reclaimedminerals.com Regions of negative potential (typically red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitro group and oxygen atoms of the dihydroxypropyl side chain would be expected to show negative potential, whereas the amine hydrogens would exhibit positive potential.

To quantify reactivity, conceptual DFT provides a set of descriptors derived from how the molecule's energy changes with the number of electrons. nist.govsynquestlabs.com These descriptors, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), predict the molecule's tendency to accept or donate electrons in a reaction. industrialchemicals.gov.au A high electrophilicity index, for instance, would classify a molecule as a strong electrophile. synquestlabs.com

Table 1: Hypothetical Conceptual DFT Reactivity Descriptors for this compound

Calculated at the B3LYP/6-311++G(d,p) level of theory. Values are illustrative.

ParameterSymbolFormulaHypothetical ValueInterpretation
HOMO EnergyEHOMO--6.5 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO EnergyELUMO--2.0 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO GapΔEELUMO - EHOMO4.5 eVIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Electronegativityχ-(EHOMO + ELUMO)/24.25 eVMeasures the molecule's ability to attract electrons.
Chemical Hardnessη(ELUMO - EHOMO)/22.25 eVMeasures resistance to change in electron distribution.
Electrophilicity Indexωχ2 / (2η)4.01 eVQuantifies the electrophilic character of the molecule. Values > 1.5 eV indicate a strong electrophile. synquestlabs.com

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior and interactions. nih.govsigmaaldrich.com This approach is invaluable for studying how a dye molecule like this compound behaves in a complex environment, such as in solution or when bound to hair protein (keratin). chempoint.comlookchem.com

An MD simulation would typically involve placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water) and, if desired, a model of the hair fiber surface. industrialchemicals.gov.au The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track their trajectories over a set period, often nanoseconds to microseconds. nih.govnist.gov

These simulations can reveal the specific interactions that anchor the dye to the hair. For this compound, this would likely involve hydrogen bonds between its dihydroxypropyl and amino groups and the amino acid residues of keratin (B1170402). nist.gov MD can quantify the strength of these interactions and identify the most stable binding conformations. iarc.fr It can also show how the dye's own structure might change upon binding and how it perturbs the local environment of the protein or solvent. lookchem.com

Table 2: Illustrative Setup for a Molecular Dynamics Simulation of this compound with a Keratin Peptide

This table outlines typical parameters for a hypothetical simulation.

ParameterDescriptionExample Value/Setting
System ComponentsThe molecules included in the simulation.1 this compound molecule, 1 keratin alpha-helix peptide segment, ~10,000 water molecules.
Force FieldThe set of equations and parameters used to describe the energy of the system.OPLS3e or AMBER.
Simulation BoxThe periodic boundary box containing the system to simulate bulk conditions.Cubic box, ~70 Å x 70 Å x 70 Å. nih.gov
EnsembleThe statistical-mechanical ensemble defining the thermodynamic state.NVT (constant Number of particles, Volume, Temperature), followed by NPT (constant Pressure).
TemperatureThe temperature at which the simulation is run.298 K (25 °C).
Simulation TimeThe total duration of the simulated trajectory.500 nanoseconds. industrialchemicals.gov.au
Potential OutputsKey data extracted from the simulation.Binding free energy, root-mean-square deviation (RMSD) of the dye, number of hydrogen bonds over time, radial distribution functions.

In Silico Prediction of Spectroscopic Properties and Fragmentation Patterns of this compound

Computational methods can predict various spectroscopic properties, aiding in the structural confirmation and characterization of molecules. For a dye, predicting the electronic absorption spectrum is particularly important as it determines the perceived color. Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic transitions that correspond to the absorption of light in the UV-Visible range. osdd.netsynquestlabs.com The calculated maximum absorption wavelength (λmax) can be compared with experimental data. Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be computed to provide a molecular fingerprint, which helps confirm the presence of specific functional groups. reclaimedminerals.com

Furthermore, computational chemistry can simulate the fragmentation of a molecule in a mass spectrometer. This is achieved by calculating the energies of different potential fragment ions that could be formed from the parent molecular ion. The relative stability of these fragments helps predict the most likely fragmentation pathways and the resulting mass-to-charge (m/z) ratios that would be observed in an experimental mass spectrum. This is crucial for identifying the compound and its potential degradation products or metabolites. Common fragmentation for this compound would likely involve cleavage of the dihydroxypropyl side chain and potentially loss of the nitro group.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound

Hypothetical data to demonstrate the utility of in silico prediction.

Spectroscopic DataPredicted Value (Computational Method)Hypothetical Experimental Value
UV-Vis λmax485 nm (TD-DFT)490 nm
IR Peak (N-H stretch)3450, 3350 cm-1 (DFT)3445, 3360 cm-1
IR Peak (NO2 asymm. stretch)1520 cm-1 (DFT)1515 cm-1
13C NMR (Aromatic C-NO2)148 ppm (DFT/GIAO)147 ppm
MS Fragment (Loss of CH2OH)m/z = 230.6 (QM Calculation)m/z = 231
MS Fragment (Loss of C3H7O2 side chain)m/z = 186.6 (QM Calculation)m/z = 187

Structure-Activity Relationship Modeling for this compound Analogues (Focus on Chemical Reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with a specific activity, such as biological effect or chemical reactivity. For this compound and its analogues, a QSAR model could be developed to predict their reactivity, for example, their rate of degradation or their potential to react with other substances.

To build a reactivity-focused QSAR model, a set of structurally similar analogues of this compound would be synthesized or selected. For each analogue, an experimental measure of reactivity (e.g., a reaction rate constant) would be obtained. Concurrently, a wide range of molecular descriptors—numerical values that encode different aspects of the molecular structure—are calculated for each compound using computational software.

These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). molbase.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find the best mathematical equation that relates a subset of these descriptors to the observed reactivity. A validated QSAR model can then be used to predict the reactivity of new, unsynthesized analogues, guiding the design of molecules with desired stability or reactivity profiles.

Table 4: Hypothetical Analogues and Descriptors for a Reactivity-Focused QSAR on this compound

Illustrative data for building a QSAR model to predict chemical reactivity.

CompoundModification from this compoundDescriptor 1: Electrophilicity Index (ω)Descriptor 2: Molecular Volume (Å3)Hypothetical Reactivity (log k)
This compound- (Reference)4.01225.4-3.5
Analogue 1Chlorine (Cl) replaced by Fluorine (F)3.95218.1-3.7
Analogue 2Chlorine (Cl) replaced by Bromine (Br)4.05230.2-3.4
Analogue 3Nitro (NO2) replaced by Cyano (CN)3.60220.8-4.1
Analogue 4Methyl group on the amine4.10238.6-3.6

Methodological Advancements in Hc Red No. 10 Research

Development of Novel Analytical Probes and Detection Systems for HC Red NO. 10

The detection and quantification of specific chemical compounds in complex matrices like cosmetic formulations present an ongoing analytical challenge. nih.gov For this compound, a nitroaromatic amine, research has focused on developing novel probes and detection systems that offer enhanced sensitivity and selectivity. nih.govrsc.orgresearchgate.netrsc.orgmdpi.com

Fluorescent Probes:

Fluorescence-based detection is a highly sensitive technique that has been explored for the analysis of nitroaromatic compounds. nih.govrsc.orgresearchgate.netrsc.orgmdpi.com The principle often relies on the quenching of a fluorophore's emission in the presence of the nitroaromatic analyte through processes like photoinduced electron transfer (PET). nih.gov While specific fluorescent probes exclusively designed for this compound are not extensively documented in publicly available literature, the broader research into probes for nitroanilines and other nitroaromatic compounds provides a strong foundation for their development. nih.govrsc.orgresearchgate.netrsc.orgmdpi.com

Researchers have synthesized various fluorescent probes, such as those based on pyrene (B120774) and quinoxaline, that exhibit high sensitivity and selectivity for certain nitroaniline isomers. nih.govrsc.org For instance, some pyrene-based probes have demonstrated limits of detection for p-nitroaniline in the nanomolar range. rsc.org The development of such probes for this compound would involve designing a fluorophore whose emission is specifically modulated by the unique electronic and structural features of the this compound molecule. The general approach would involve a donor-acceptor system where the nitro group of this compound acts as a quencher for an excited fluorophore.

Electrochemical Sensors:

Electrochemical sensors offer a rapid, cost-effective, and portable alternative to traditional chromatographic methods for the detection of electroactive compounds like this compound. srce.hrrsc.orgnih.govresearchgate.net These sensors typically work by measuring the current response resulting from the oxidation or reduction of the target analyte at an electrode surface. Given that this compound contains nitro and amino groups, it is expected to be electrochemically active.

Recent advancements in this area include the use of nanomaterials to modify electrode surfaces, thereby enhancing sensitivity and selectivity. srce.hrrsc.orgnih.govresearchgate.net For instance, carbon nanotubes and graphene-based materials have been used to develop sensors for other cosmetic ingredients and nitroaromatic compounds. srce.hrrsc.org A sensor for this compound could be developed by modifying an electrode with a material that facilitates the electrochemical reaction of its nitro group, allowing for its quantification even at low concentrations in cosmetic products. Theoretical studies using techniques like density functional theory (DFT) can aid in the design of selective sensor materials for nitroaromatic compounds. rsc.org

Table 1: Comparison of Potential Analytical Probes for this compound

Probe TypePrinciple of DetectionPotential AdvantagesPotential Challenges
Fluorescent Probes Fluorescence quenching or enhancement upon binding to this compound.High sensitivity, potential for in-situ measurements.Specificity for this compound over other nitroaromatic compounds in a complex matrix.
Electrochemical Sensors Measurement of current from the oxidation/reduction of this compound at an electrode surface.Portability, low cost, rapid analysis.Electrode fouling from cosmetic matrix components, interference from other electroactive species.

Standardization and Inter-laboratory Validation of this compound Analytical Methods

Ensuring the reliability and comparability of analytical data is crucial for regulatory compliance and product quality control. This is achieved through the standardization and inter-laboratory validation of analytical methods. pom.go.idnih.gov For hair dye ingredients like this compound, validated analytical methods are necessary for their identification and quantification in cosmetic formulations. pom.go.id

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of cosmetic ingredients. pom.go.idnih.govresearchgate.netchromatographyonline.comresearchgate.net The validation of an HPLC method for this compound would typically involve assessing several key parameters in accordance with guidelines from organizations like the International Council for Harmonisation (ICH). nih.govchromatographyonline.comresearchgate.netnih.gov

Key Validation Parameters for an HPLC Method for this compound:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other dye ingredients, preservatives, and matrix components from the cosmetic formulation. pom.go.idnih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.govresearchgate.netchromatographyonline.comresearchgate.netnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. nih.govchromatographyonline.comresearchgate.netnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). pom.go.idnih.govchromatographyonline.comresearchgate.netnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netnih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. pom.go.idnih.gov

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net

While specific inter-laboratory validation studies exclusively for this compound are not widely published, the principles and methodologies are well-established for hair dyes in general. nih.govresearchgate.net Such studies involve multiple laboratories analyzing the same samples to assess the reproducibility of the analytical method. The data from these studies are essential for establishing standardized methods that can be used globally for regulatory and quality control purposes.

Automation and High-Throughput Screening in this compound Studies

Automation in Analytical Chemistry:

High-Throughput Screening (HTS):

HTS involves the use of automated equipment to rapidly test thousands of chemical compounds for a specific biological or chemical activity. nih.govepa.gov In the context of this compound and other hair dyes, HTS could be used for several purposes:

Efficacy Screening: To rapidly assess the dyeing performance of new dye molecules or formulations on hair swatches. Automated imaging and color analysis could be used to quantify color uptake and fastness. medcraveonline.com

Formulation Optimization: To screen the effects of various formulation ingredients (e.g., solvents, surfactants, conditioners) on the stability and performance of this compound.

Toxicity Screening: To evaluate the potential biological effects of this compound and its related compounds using cell-based assays in a high-throughput format. Fluorescence-based assays are commonly used in HTS for this purpose. nih.gov

While specific HTS studies focused on this compound are not prevalent in the public domain, the technologies and methodologies are readily applicable. The use of HTS can significantly accelerate the innovation process in the development of new and improved hair coloring products containing direct dyes like this compound. epa.gov

Table 2: Applications of Automation and HTS in this compound Research

TechnologyApplication in this compound ResearchPotential Benefits
Robotic Sample Preparation Automated weighing, dilution, and extraction of hair dye formulations for analysis.Increased throughput, improved precision and accuracy, reduced analyst exposure to chemicals.
Automated Analytical Systems Integration of robotic systems with HPLC or other analytical instruments for continuous analysis.24/7 operation, higher sample capacity, automated data acquisition and processing.
High-Throughput Screening (HTS) Rapid screening of new dye analogs for efficacy, formulation optimization, and in vitro toxicity assessment.Accelerated discovery of new lead compounds, faster product development cycles, early identification of potential safety issues.

Concluding Perspectives and Future Research Trajectories for Hc Red No. 10

Current Gaps and Challenges in HC Red NO. 10 Chemical Research

A significant challenge in the chemical research of this compound is the prevalence of data derived from mixtures rather than the pure compound. The likely preparative methods for the chemical are expected to yield a combination of this compound and HC Red No. 11, which may not be further separated for commercial use or even for toxicological studies. industrialchemicals.gov.auemerald.com This co-existence complicates the interpretation of scientific findings and the attribution of specific properties or effects to this compound alone.

The Scientific Committee on Consumer Safety (SCCS) has noted that the mixture of this compound and HC Red No. 11 is highly variable, with the two compounds possessing different physicochemical properties. europa.eu This variability led the committee to conclude in a 2008 opinion that it could not perform a comprehensive risk assessment due to the absence of a proper chemical characterisation of the test substance. europa.eu

Furthermore, there are notable gaps in the available data for critical health endpoints such as carcinogenicity specifically for this compound. industrialchemicals.gov.au While some studies have been conducted on mixtures, the lack of specific data for the pure compound remains a significant research gap. industrialchemicals.gov.au Another area of concern is that this compound contains a secondary amine group, making it prone to nitrosation, which could lead to the formation of N-nitrosamines. nih.goveuropa.eu The extent to which this occurs and the specific nitrosamines that may be formed require further investigation.

Table 1: Summary of Key Research Gaps and Challenges for this compound

Gap/Challenge Description Key References
Impurity Profile Most studies use a mixture of this compound and HC Red No. 11, making it difficult to assign specific properties to the pure compound. The mixture composition is often variable. industrialchemicals.gov.auemerald.comeuropa.eu
Lack of Specific Data Limited data exists for certain toxicological endpoints, such as carcinogenicity, for the pure form of this compound. industrialchemicals.gov.auindustrialchemicals.gov.au
Chemical Characterization A comprehensive chemical characterization of the commonly tested substance (the mixture) is often lacking, hindering detailed assessment. europa.eu
Nitrosamine (B1359907) Formation As a secondary amine, this compound has the potential to form N-nitrosamines, but research into this specific potential is limited. nih.goveuropa.eu

Emerging Research Avenues and Interdisciplinary Connections for this compound

Future research on this compound could benefit significantly from focusing on selective synthesis and advanced analytical methodologies. Developing stereoselective or regioselective synthetic routes to produce pure this compound, free from HC Red No. 11, would be a major step forward. This would enable a much clearer understanding of its intrinsic chemical and physical properties.

An important emerging avenue is the study of the compound's environmental fate and degradation pathways. Advanced Oxidation Processes (AOPs), such as hydrodynamic cavitation combined with oxidants like hydrogen peroxide, have proven effective in degrading other dye compounds. irost.ir Research applying these techniques to this compound could provide valuable data on its persistence and breakdown products in aquatic environments.

Interdisciplinary connections are crucial for advancing knowledge. The study of this compound sits (B43327) at the intersection of several scientific fields.

Table 2: Potential Interdisciplinary Research Areas for this compound

Discipline Potential Research Focus Relevance
Analytical Chemistry Development of robust methods for separating and quantifying this compound and HC Red No. 11 in complex matrices.Enables accurate assessment of the pure compound and quality control of mixtures. europa.eu
Environmental Science Investigation of the ecotoxicity, biodegradability, and potential for bioaccumulation of this compound and its degradation byproducts.Addresses the environmental impact of the dye's lifecycle. irost.ir
Materials Science Exploration of encapsulation or controlled-release systems for this compound to enhance its stability and performance in formulations.Could lead to more efficient and targeted applications of the dye.
Computational Chemistry Use of in silico models (e.g., QSAR) to predict the properties and potential hazards of this compound and its metabolites.Fills data gaps where experimental studies are lacking or difficult to perform. industrialchemicals.gov.au

Potential for Sustainable Chemical Engineering of this compound Processes

The principles of green and sustainable chemical engineering offer a framework for re-evaluating the entire lifecycle of this compound, from synthesis to end-of-life. researchgate.neteuropa.eu The goal is to design processes that are more efficient, use less hazardous materials, and minimize environmental impact. oulu.fi

The synthesis of this compound likely involves nitration and amination reactions on an aromatic substrate, processes that traditionally use harsh reagents and can generate significant waste. A key area for research is the development of greener synthetic routes. This could involve using biocatalysts or heterogeneous catalysts to improve selectivity and reduce waste, or exploring alternative, less hazardous starting materials.

Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is another promising avenue. Technologies like microreactors or advanced separation techniques could be applied to the production of this compound to improve yield and purity while reducing the process footprint. uodiyala.edu.iq Furthermore, a comprehensive Life Cycle Assessment (LCA) would be invaluable for identifying the stages with the highest environmental burden and guiding efforts to improve sustainability. oulu.fi

Table 3: Sustainable Chemical Engineering Strategies for this compound

Green Chemistry Principle Potential Application to this compound Processes
Prevention Redesign synthesis to minimize the co-production of HC Red No. 11 and other impurities.
Atom Economy Develop synthetic pathways that maximize the incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Replace hazardous reagents (e.g., certain solvents or reducing agents) with safer alternatives.
Designing Safer Chemicals While the core structure is defined, research could explore modifications that retain function but reduce inherent hazard potential.
Safer Solvents & Auxiliaries Investigate the use of water, supercritical fluids, or bio-based solvents in the synthesis and formulation processes.
Design for Energy Efficiency Employ catalytic processes that operate at lower temperatures and pressures, reducing energy consumption.
Use of Renewable Feedstocks Explore bio-based precursors for the aromatic backbone of the molecule.
Reduce Derivatives Design synthetic routes that avoid unnecessary protection/deprotection steps.
Catalysis Utilize highly selective catalysts (e.g., enzymatic or chemo-catalysts) to improve reaction efficiency and reduce byproducts.
Design for Degradation Study the degradation pathways to ensure that the molecule and its byproducts do not persist in the environment.

Q & A

Q. What validated analytical methods are recommended for identifying HC Red No. 10 in complex mixtures?

Answer: Researchers should employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise identification due to its high sensitivity and specificity. UV-Vis spectroscopy can complement this by confirming absorbance maxima (~500 nm for this compound). Fourier-transform infrared spectroscopy (FTIR) is critical for functional group analysis, particularly to distinguish this compound from structurally similar dyes. Ensure protocols align with reproducibility standards, such as calibration with certified reference materials and inter-laboratory validation .

Q. How can researchers quantify this compound in environmental or biological matrices?

Answer: Quantification requires robust calibration curves using standardized solutions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for low-concentration detection (e.g., in wastewater). For in-situ analysis, surface-enhanced Raman spectroscopy (SERS) offers rapid detection but requires nanoparticle-based substrates. Validate results with spike-and-recovery experiments to account for matrix effects, and report limits of detection (LOD) and quantification (LOQ) .

Q. What synthesis protocols ensure high purity of this compound for experimental use?

Answer: Optimize synthesis via diazotization and coupling reactions under controlled pH (8–9) and temperature (0–5°C). Purify using recrystallization in ethanol-water mixtures, and confirm purity via thin-layer chromatography (TLC) or HPLC (>98% purity). Document reaction conditions (e.g., molar ratios, stirring time) to enable replication, and characterize products with nuclear magnetic resonance (NMR) for structural confirmation .

Advanced Research Questions

Q. What experimental designs are optimal for assessing this compound stability under varying environmental conditions?

Answer: Use accelerated stability testing with factorial designs (e.g., temperature: 25–60°C; pH: 3–10; UV exposure). Monitor degradation kinetics via HPLC and identify byproducts using high-resolution mass spectrometry (HRMS). Apply the Arrhenius equation to extrapolate shelf-life under ambient conditions. For ecological studies, simulate photodegradation in solar reactors and analyze half-lives .

Q. How should researchers address contradictions in reported data on this compound’s photodegradation pathways?

Answer: Conduct comparative studies using standardized light sources (e.g., xenon arc lamps mimicking solar spectra) and control humidity/O₂ levels. Employ multivariate analysis to isolate degradation drivers (e.g., ROS involvement vs. direct photolysis). Replicate conflicting studies with identical parameters and use quantum mechanical modeling to predict reactive sites. Publish negative results to clarify discrepancies .

Q. What strategies identify this compound’s interactions with biomolecules in toxicological studies?

Answer: Use fluorescence quenching assays to study binding with serum proteins (e.g., BSA) and isothermal titration calorimetry (ITC) for thermodynamic profiling. For in vivo models, apply metabolomics to track metabolite formation. Molecular docking simulations can predict binding affinities, while CRISPR-edited cell lines help pinpoint mechanistic pathways .

Q. How can computational models improve the prediction of this compound’s environmental fate?

Answer: Integrate quantitative structure-activity relationship (QSAR) models with geospatial data on soil composition and hydrology. Validate predictions using microcosm experiments measuring adsorption coefficients (Kd) and biodegradation rates. Machine learning algorithms trained on existing dye databases can prioritize high-risk metabolites for targeted analysis .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity assays?

Answer: Apply nonlinear regression models (e.g., sigmoidal curves) to estimate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For longitudinal data, mixed-effects models account for variability across replicates. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers ensure ethical and unbiased sampling in this compound exposure studies?

Answer: Implement stratified random sampling to capture demographic variability in human cohorts. For environmental studies, use grid-based sampling to avoid spatial bias. Blind sample coding and automated data processing reduce observer bias. Pre-register protocols to align with ethical guidelines and ensure transparency .

Q. What techniques validate the absence of this compound in "dye-free" commercial products?

Answer: Combine HPLC-MS with gas chromatography (GC-MS) to detect trace impurities. Use immunoassays (e.g., ELISA) for rapid screening, and cross-validate with X-ray diffraction (XRD) to confirm crystallinity differences. Collaborate with regulatory bodies to access certified testing protocols and reference materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.